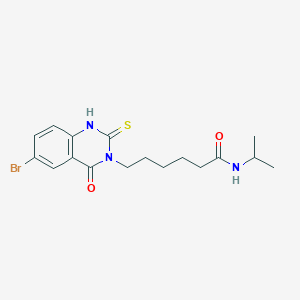

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylhexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

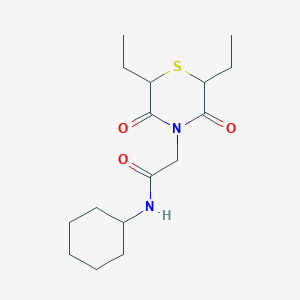

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylhexanamide, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It has shown potential in epigenetic research as a tool for studying gene expression and chromatin remodeling.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Importance

Quinazolinone derivatives, including 6-bromoquinazolinones, are known for their significant pharmacological importance, encompassing anti-inflammatory, analgesic, and antibacterial activities. The synthesis of various derivatives has been explored to evaluate their pharmacological potential further. These compounds have been synthesized, purified, and characterized using analytical and spectral data, including IR, NMR, and Mass spectrometry, to investigate their structure-activity relationships and potential therapeutic applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral properties of quinazolinone derivatives have been a significant area of research. New pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles have been prepared and tested for their antibacterial activity against various pathogens, showcasing the broad spectrum of antimicrobial activity of these compounds (Singh, Kaur, Kumar, Kumar, & Kumar, 2010). Furthermore, certain derivatives have exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting their potential as antiviral agents (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Anticonvulsant and Antimicrobial Activities

Research has also been conducted on the anticonvulsant and antimicrobial activities of thioxoquinazolinone derivatives. A series of novel derivatives were synthesized and evaluated for their activities, showing broad-spectrum activity against tested Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Catalytic Synthesis

The efficient and practical routes for synthesizing quinazolinone derivatives through catalytic processes have been explored. For instance, copper-catalyzed tandem reactions have been utilized for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, demonstrating the role of catalysis in developing novel quinazolinone-based compounds (Wang, Zhao, & Xi, 2011).

Eigenschaften

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2S/c1-11(2)19-15(22)6-4-3-5-9-21-16(23)13-10-12(18)7-8-14(13)20-17(21)24/h7-8,10-11H,3-6,9H2,1-2H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFLZPMKLFRDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylhexanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)

![8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2699489.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2699492.png)

![4-(2-fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)

![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)

![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)

![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2699503.png)

![6-methyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2699505.png)

![3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2699506.png)